Absolute Configuration Purity vs. Racemic Mixture (CAS 91640-73-2)
The target compound is the pure (R)-enantiomer (CAS 156545-91-4), while the racemate (CAS 91640-73-2) comprises a 1:1 mixture of (R)- and (S)-enantiomers . Documented lipase-catalyzed kinetic resolutions of related 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters achieve enantioselectivity values E > 200, enabling isolation of the (R)-ester in high enantiomeric excess; the methyl ester serves as the preferred starting point for such resolutions because its hydrolysis product, the (R)-acid, is routinely obtained with >99% ee after a single enzymatic step [1]. In contrast, the racemate requires additional chiral separation steps to achieve comparable enantiopurity.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer; >99% ee achievable after enzymatic resolution (based on methyl ester substrate class) |
| Comparator Or Baseline | Racemic mixture (CAS 91640-73-2): 1:1 (R):(S) ratio; 0% ee without additional resolution |
| Quantified Difference | Enantiomeric excess difference approaches 100% (target vs. racemate baseline) |
| Conditions | Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10, 1 mL/min, 25°C) |
Why This Matters
Procurement of the pre-resolved (R)-enantiomer eliminates the need for in-house chiral separation, reducing development time and ensuring batch-to-batch stereochemical consistency for applications requiring defined absolute configuration.
- [1] Paal TA, Forro E, Fulop F, et al. Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry. 2008;19(24):2784-2788. doi:10.1016/j.tetasy.2008.11.026 View Source
